REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([C:10]#[N:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[CH2:13][CH2:14][N:15]([CH:19]([CH3:21])[CH3:20])[CH:16]([CH3:18])[CH3:17]>>[CH:16]([N:15]([CH:19]([CH3:21])[CH3:20])[CH2:14][CH2:13][CH:3]([C:10]#[N:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:18])[CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C(C)C)C(C)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for another 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried under a N2-stream
|
Type
|
ADDITION
|
Details
|
Dry DMF (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
rose to approx. 45° C
|
Type
|
CUSTOM
|
Details
|
All the amine was consumed within 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Most of the DMF was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water/diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted once with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases were extracted twice with 2 M HCl
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were then dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica (petroleum ether-triethylamine, 40:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CCC(C1=CC=CC=C1)C#N)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |